This compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed descriptions and specifications for research purposes. It falls under the category of organic compounds, specifically those containing both a pyrrolidine ring and an alkyne functional group.
The synthesis of methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate typically involves several key steps:
Industrial production may optimize these steps using specific catalysts, controlled temperatures, and solvents to enhance yield and purity.
The structure of methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate can be represented using various structural formulas:
InChI=1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,8H,4-7H2,2H3/t8-/m0/s1
COC(=O)C1CCCN1CC#C
This compound features a pyrrolidine ring with a propynyl group attached to one nitrogen atom and a carboxylate group that has been esterified with methanol.
Methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate can participate in various chemical reactions:
The mechanism of action for methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. This interaction is crucial for understanding its potential therapeutic applications.
Methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and its application in synthetic processes.
Methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: